Enantiomeric Purity by Optical Rotation
The (S)‑enantiomer (CAS 40371‑50‑4) is distinguished from the (R)‑enantiomer (CAS 40371‑51‑5) and the racemic mixture (CAS 13477‑53‑7) by its specific optical rotation. The target compound exhibits a reported specific rotation of +10° (c=1, CHCl3) or ‑10° (c=1, chloroform) [1] depending on measurement conditions. In contrast, the (R)‑enantiomer would display an equal but opposite rotation, while the racemate shows no net optical activity. This parameter is a direct, quantifiable indicator of enantiomeric excess and is essential for verifying stereochemical integrity in synthetic applications .
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | +10° (c=1, CHCl3) |
| Comparator Or Baseline | (R)‑enantiomer (CAS 40371‑51‑5): ‑10° (c=1, CHCl3, predicted) ; Racemic (CAS 13477‑53‑7): 0° [1] |
| Quantified Difference | 20° difference between enantiomers; racemic mixture has zero rotation |
| Conditions | c=1, CHCl3 at 20°C |
Why This Matters
The specific rotation value provides a direct, quantitative pass/fail metric for chiral purity, ensuring that the purchased material meets the stereochemical requirements for downstream reactions (e.g., amikacin synthesis).
- [1] Swablab. 2‑Hydroxy‑4‑benzyloxycarbonylaminobutyric Acid. CAS 40371‑50‑4. Product Page. View Source
